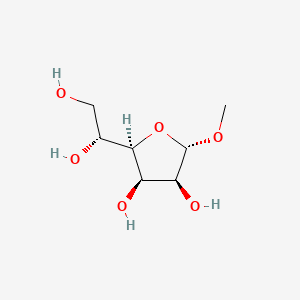
Methyl a-D-mannofuranoside
Übersicht
Beschreibung
Methyl α-D-mannofuranoside is a compound that belongs to the class of organic compounds known as o-glycosyl compounds. It is a derivative of mannose, a simple sugar, and is characterized by the presence of a methyl group attached to the anomeric carbon of the mannofuranose ring. This compound is often used in biochemical research and has various applications in different scientific fields .
Wirkmechanismus
Target of Action
Methyl α-D-mannofuranoside primarily targets Escherichia coli . It acts as a competitor inhibitor of the binding of mannose by Escherichia coli .
Mode of Action
Methyl α-D-mannofuranoside interacts with its target by competing with mannose for binding sites on Escherichia coli . This inhibits the bacteria’s ability to bind to mannose, thereby preventing infection .
Biochemical Pathways
It is known that the compound interferes with the mannose binding process, which is crucial for the infection process of escherichia coli .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of Methyl α-D-mannofuranoside’s action is the prevention of urinary tract infections caused by Escherichia coli . By inhibiting the bacteria’s ability to bind to mannose, the compound prevents the bacteria from establishing an infection .
Action Environment
The efficacy and stability of Methyl α-D-mannofuranoside can be influenced by various environmental factors. For instance, its solubility in water suggests that it might be more effective in aqueous environments. Additionally, storage conditions can impact its stability . It should be stored in a cool, ventilated place to prevent moisture, heat, fire, and corrosion .
Biochemische Analyse
Biochemical Properties
Methyl a-D-mannofuranoside plays a significant role in biochemical reactions. It has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . This compound interacts with various enzymes and proteins, including α1,2-Mannosyltransferase . The nature of these interactions is competitive inhibition, where this compound competes with mannose for binding sites on the enzyme .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its ability to inhibit the binding of mannose by Escherichia coli . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It acts as a competitor inhibitor, binding to the active sites of enzymes such as α1,2-Mannosyltransferase . This prevents the enzyme from interacting with its usual substrate, mannose, thereby inhibiting the enzyme’s activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl α-D-mannofuranoside can be synthesized through the methylation of mannose. The process typically involves the reaction of mannose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of mannose to methyl α-D-mannofuranoside .
Industrial Production Methods
In industrial settings, the production of methyl α-D-mannofuranoside follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality methyl α-D-mannofuranoside .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl α-D-mannofuranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of mannuronic acid.
Reduction: Formation of mannitol.
Substitution: Formation of various substituted mannofuranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl α-D-mannofuranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.
Medicine: It is used in the development of pharmaceutical compounds and as a diagnostic tool in glycosylation disorders.
Industry: It is employed in the production of food additives, cosmetics, and biodegradable materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl α-D-glucopyranoside
- Methyl α-D-galactopyranoside
- Methyl β-D-glucopyranoside
- Methyl β-D-galactopyranoside
Uniqueness
Methyl α-D-mannofuranoside is unique due to its specific interaction with mannose-binding proteins and its ability to inhibit certain enzymes involved in mannose metabolism. This specificity makes it a valuable tool in biochemical research and pharmaceutical development .
Eigenschaften
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-methoxyoxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQBOIUCEISYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56654-39-8 | |
| Record name | alpha-Methylglucofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056654398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)



